molecular formula C11H7NO B3055825 1-Hydroxynaphthalene-2-carbonitrile CAS No. 67176-26-5

1-Hydroxynaphthalene-2-carbonitrile

Cat. No.: B3055825
CAS No.: 67176-26-5
M. Wt: 169.18 g/mol
InChI Key: QKXUIBZLBWCUNU-UHFFFAOYSA-N
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Description

1-Hydroxynaphthalene-2-carbonitrile, also known as 1-hydroxy-2-naphthonitrile, is an organic compound with the molecular formula C11H7NO. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the first position and a nitrile group at the second position on the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

1-Hydroxynaphthalene-2-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in the development of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of 1-Hydroxynaphthalene-2-carbonitrile is the C-Jun N-terminal kinases (JNKs) . JNKs are crucial proteins involved in signal transduction, a complex signaling process that involves multiple interactions and different functions .

Mode of Action

This compound interacts with JNKs, modulating their activity . This interaction can detect, integrate, and amplify various external signals that may cause alterations in gene expression, enzyme activities, and different cellular functions . The compound’s mode of action is believed to be through intercalation .

Biochemical Pathways

The JNK mediated pathways affected by this compound can influence cellular behavior like metabolism, proliferation, differentiation, and cell survival . These pathways can detect, integrate, and amplify various external signals, leading to alterations in gene expression and enzyme activities .

Result of Action

The molecular and cellular effects of this compound’s action involve alterations in gene expression, enzyme activities, and various cellular functions . These changes can affect cellular behavior, including metabolism, proliferation, differentiation, and cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to polycyclic aromatic hydrocarbons (PAHs), a group of chemicals produced from incomplete combustion of carbon-containing products, has been associated with depression . As this compound is a type of PAH, its action could potentially be influenced by such environmental factors .

Safety and Hazards

The safety data sheet indicates that this compound is flammable and suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects .

Future Directions

In the future, molecular docking protocols could be used to predict the binding interactions of some known anticancer 1-hydroxynaphthalene-2-carboxanilides candidates . This could help in the development of novel and structurally diverse anticancer compounds that will be useful not only to treat cancer but also for the medication for other diseases caused by protein deregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxynaphthalene-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxynaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-amino-2-naphthonitrile.

    Substitution: Formation of various substituted naphthalenes depending on the reagents used.

Comparison with Similar Compounds

1-Hydroxynaphthalene-2-carbonitrile can be compared with other similar compounds, such as:

    1-Hydroxynaphthalene-2-carboxamide: Similar structure but with an amide group instead of a nitrile group.

    1-Hydroxynaphthalene-2-carboxylic acid: Contains a carboxyl group instead of a nitrile group.

    2-Hydroxynaphthalene-1-carbonitrile: The positions of the hydroxyl and nitrile groups are reversed.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl and nitrile group on the naphthalene ring makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

IUPAC Name

1-hydroxynaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXUIBZLBWCUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501729
Record name 1-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67176-26-5
Record name 1-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2-naphthonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 6 ml of a solution of 2.02M of boron trichloride in 1,2-dichloroethane were added a solution of 1.44 g of α-naphthol in 30 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After stirring at room temperature for 3 hr., the reaction mixture was poured into 33 ml of 4N aqueous NaOH and stirred at 75°-78° C. on an oil bath for 30 min. After cooling the aqueous layer was washed with methylene chloride, acidified with 25 ml of 6N HCl and extracted with ether. After drying the ether layer over anhydrous magnesium sulfate, the solvent was distilled off. The residue (1.51 g) was purified on a column of 30 g of silica gel. Then 1.26 g of the eluate with 10% ethyl acetate-methylene chloride was recrystallized from ether-petroleum ether to give 1.04 g of 2-cyano-1-naphthol as crystals melting at 182°- 183° C.
[Compound]
Name
solution
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
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Reaction Step Two
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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